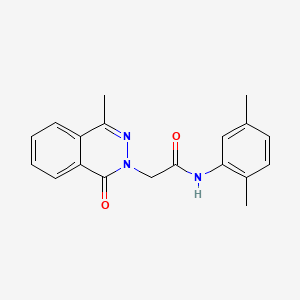

N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Description

This compound is a substituted acetamide featuring a 2,5-dimethylphenyl group attached to an acetamide backbone, which is further linked to a 4-methyl-1-oxo-phthalazine moiety. Its structural complexity distinguishes it from simpler acetamide derivatives, suggesting specialized applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-8-9-13(2)17(10-12)20-18(23)11-22-19(24)16-7-5-4-6-15(16)14(3)21-22/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWAGXVZVZCSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the acetamide group: This step often involves the reaction of the phthalazinone intermediate with an acylating agent such as acetyl chloride in the presence of a base like pyridine.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings or the amide group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Groups

- N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide (): Substituents: 3,5-dimethylphenyl with a trichloro-acetamide group. Key Differences: The trichloro group (electron-withdrawing) contrasts with the phthalazinone moiety (electron-rich heterocycle) in the target compound. The 3,5-dimethyl substitution on the phenyl ring leads to distinct crystal packing (monoclinic system, space group P2₁/c) compared to the 2,5-dimethyl substitution, which may adopt different solid-state geometries .

- 2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide (): Substituents: 2,6-dimethylphenyl with a diethylamino-acetamide group. Key Differences: The diethylamino group enhances basicity and solubility, unlike the phthalazinone ring, which may reduce solubility due to increased hydrophobicity. Applications: Used as a reference standard in organic synthesis, contrasting with the target compound’s likely focus on bioactivity.

Chloro-Substituted Acetamides in Agrochemicals ()

- Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide): Substituents: Chloro and methoxymethyl groups on a diethylphenyl backbone. Key Differences: The chloro group and methoxymethyl chain confer herbicidal activity via inhibition of fatty acid synthesis. The target compound lacks chloro substituents and instead incorporates a phthalazinone, suggesting divergent mechanisms (e.g., enzyme inhibition vs. kinase targeting) . Applications: Widely used as a herbicide, unlike the target compound’s presumed pharmaceutical niche.

- Dimethenamid (2-Chloro-N-(2,4-Dimethyl-3-Thienyl)-N-(2-Methoxy-1-Methylethyl)Acetamide): Substituents: Chloro and thienyl groups with a methoxy-methylethyl chain. Key Differences: The thienyl heterocycle and branched alkoxy chain enhance soil mobility in agrochemical use.

Pharmacopeial Acetamide Derivatives ()

- Complex Stereoisomers (e.g., (R)- and (S)-N-[(...)-yl]butanamide): Substituents: Multi-ring systems with hydroxy, phenoxy, and tetrahydropyrimidinyl groups. Key Differences: These compounds emphasize stereochemical complexity and hydroxyl groups for hydrogen bonding. The target compound’s planar phthalazinone may prioritize aromatic interactions over stereoselectivity .

Comparative Data Table

Research Findings and Implications

- Crystallographic Behavior: Meta-substituted phenyl acetamides (e.g., 3,5-dimethyl) form monoclinic crystals, while the target compound’s 2,5-dimethyl group may favor triclinic or orthorhombic systems due to steric asymmetry .

- Bioactivity Potential: The phthalazinone moiety in the target compound could mimic ATP-binding sites in kinases, a feature absent in agrochemical analogs like alachlor .

- Solubility and Stability: Electron-withdrawing groups (e.g., trichloro in ) reduce solubility, whereas the phthalazinone’s conjugated system may enhance UV stability for drug formulation .

Biological Activity

N-(2,5-DIMETHYLPHENYL)-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a phthalazinone core and an acetamide functional group, which contribute to its unique biological properties. Its IUPAC name is N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide, and its molecular formula is .

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

- Formation of the Phthalazinone Core : Achieved through cyclization of appropriate precursors.

- Introduction of the Acetamide Group : Involves the reaction of the phthalazinone intermediate with an acylating agent like acetyl chloride.

- Substitution Reactions : Both nucleophilic and electrophilic substitutions can modify the aromatic rings or the amide group.

The biological activity of this compound may involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer pathways, potentially inducing apoptosis in tumor cells.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.

Biological Activity

Research indicates that derivatives of acetamides exhibit various biological activities, including anticancer properties. For instance:

- A study evaluated similar compounds for their ability to induce apoptosis in cancer cell lines (A549 and C6). The compounds were shown to direct tumor cells towards apoptotic pathways .

- Another study focused on substituted acetamide derivatives that inhibited butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment. Some derivatives demonstrated significant inhibition activity (IC50 values as low as 3.94 μM) .

Comparative Analysis

This compound can be compared to other phthalazinone derivatives:

| Compound Name | Biological Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15 μM | |

| Compound B | BChE Inhibition | 3.94 μM | |

| N-(2,5-DIMETHYLPHENYL)-... | Potential Anticancer | TBD | This Study |

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Anticancer Activity : Compounds with structural similarities have been shown to effectively induce apoptosis in various cancer cell lines.

- Cognitive Disorders : Research on BChE inhibitors has revealed promising results for treating Alzheimer's disease through the modulation of cholinergic signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.